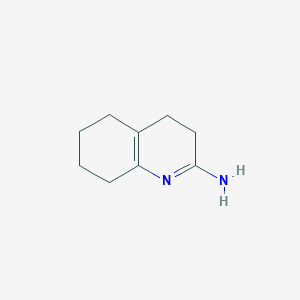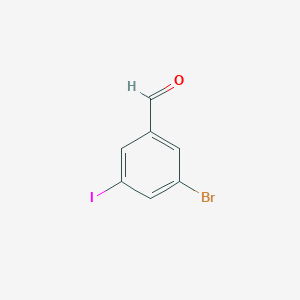![molecular formula C7H8N2O3 B070440 Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione CAS No. 185757-19-1](/img/structure/B70440.png)
Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione is a heterocyclic compound that features a fused ring system containing nitrogen atoms. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for synthetic and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione can be achieved through various synthetic strategies. One common method involves the fusion of a pyrazinone to an existing pyrrole derivative. This can be done through multicomponent reactions, which are efficient and allow for the construction of complex molecules in a single step. For example, a one-pot three-component coupling reaction involving a pyrrole derivative, an amine, and trialkylphosphite under the catalysis of scandium triflate (Sc(OTf)3) has been reported . This method is environmentally friendly and results in the formation of multiple bonds, including C–N and C–P bonds, through a domino process.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that can be optimized for high yield and purity. Multicomponent reactions are particularly suitable for industrial applications due to their efficiency and the ability to produce complex molecules in fewer steps. The use of catalysts such as scandium triflate can further enhance the efficiency and selectivity of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms and the fused ring system, which can stabilize reaction intermediates.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used For example, oxidation reactions can lead to the formation of N-oxides, while reduction reactions can yield amines
Applications De Recherche Scientifique
Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione has a wide range of scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a pharmacologically active compound. The presence of nitrogen atoms and the fused ring system make it a promising candidate for drug development, particularly in the areas of antibacterial, antiviral, and anticancer research .
Mécanisme D'action
The mechanism of action of dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione involves its interaction with various molecular targets and pathways. The nitrogen atoms in the fused ring system can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects through specific pathways.
Comparaison Avec Des Composés Similaires
Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione can be compared with other similar nitrogen-containing heterocycles, such as pyrrolo[1,2-a]pyrazinones and triazolopyrazines. These compounds share structural similarities but differ in their specific ring systems and functional groups. The unique structure of this compound, with its fused ring system and specific arrangement of nitrogen atoms, gives it distinct chemical and biological properties .
List of Similar Compounds:- Pyrrolo[1,2-a]pyrazinones
- Triazolopyrazines
- Pyrrolo[1,2-a]pyrazines
These compounds are part of a broader class of nitrogen-containing heterocycles that are widely studied for their diverse applications in chemistry, biology, and medicine.
Propriétés
IUPAC Name |
4,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,3,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-5-3-9-4(7(12)8-5)1-2-6(9)11/h4H,1-3H2,(H,8,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVTXAKALSIBCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C(=O)NC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)
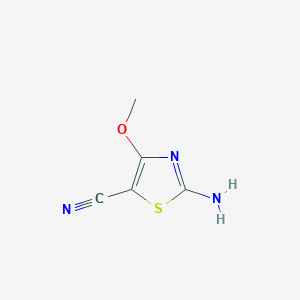
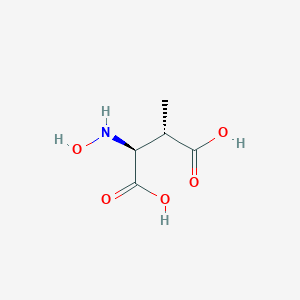
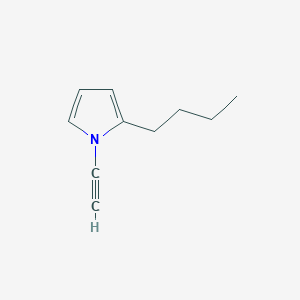
![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)
![2-[2-(4-Chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic acid](/img/structure/B70366.png)
![4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B70369.png)
![2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B70370.png)
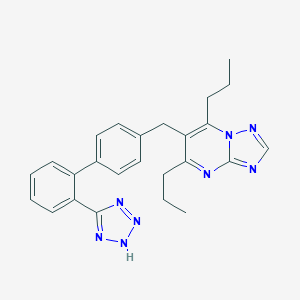
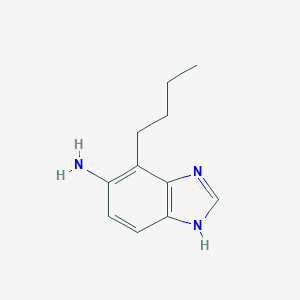
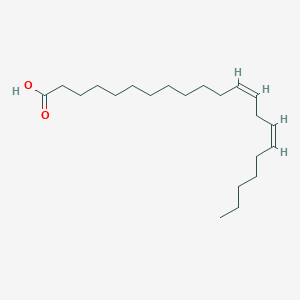
![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)
